2,2,4,4-Tetramethyl-3-pentanone imine
Overview
Description
2,2,4,4-Tetramethyl-3-pentanone imine is a stable aliphatic imine with the molecular formula C9H19N . It is known for its unique structure, which includes a central imine group flanked by two tert-butyl groups. This compound is used in various chemical reactions and industrial applications due to its stability and reactivity.
Mechanism of Action
Target of Action
2,2,4,4-Tetramethyl-3-pentanone imine is a catalytic reagent used in organic synthesis . Its primary targets are organic compounds such as tert-butyl chloride and ketones .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it hydrolyzes tert-butyl chloride to produce tert-butanol and hydrogen chloride gas . It can also convert ketones to pivalonitrile .
Biochemical Pathways
Its ability to hydrolyze tert-butyl chloride and convert ketones suggests that it may influence pathways involving these compounds .
Pharmacokinetics
Its physical properties such as boiling point (78-80°c) and density (0809 g/mL at 25°C) suggest that it may have significant volatility and low water solubility .
Result of Action
The action of this compound results in the production of new compounds. For example, it can hydrolyze tert-butyl chloride to produce tert-butanol and hydrogen chloride gas . It can also convert ketones to pivalonitrile .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reaction with tert-butyl chloride to produce tert-butanol and hydrogen chloride gas is likely to be influenced by the concentration of tert-butyl chloride present .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4,4-Tetramethyl-3-pentanone imine can be synthesized through the reaction of 2,2,4,4-tetramethyl-3-pentanone with ammonia or primary amines under controlled conditions . The reaction typically involves heating the ketone with the amine in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-3-pentanone imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or other oxidized products.
Reduction: The imine group can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles, including Grignard reagents and organolithium compounds, can be used under appropriate conditions.
Major Products Formed
Oxidation: Pivalonitrile and other nitriles.
Reduction: Corresponding amines.
Substitution: Products depend on the nucleophile used, often resulting in complex organic molecules.
Scientific Research Applications
2,2,4,4-Tetramethyl-3-pentanone imine is utilized in several scientific research fields:
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl ketone: Similar in structure but lacks the imine group.
Hexamethylacetone: Another related compound with a similar backbone but different functional groups.
Pivalone: Shares structural similarities but differs in reactivity and applications.
Uniqueness
2,2,4,4-Tetramethyl-3-pentanone imine is unique due to its stable imine group, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Biological Activity
2,2,4,4-Tetramethyl-3-pentanone imine is an aliphatic imine with the molecular formula CHN and a molecular weight of approximately 141.26 g/mol. This compound is characterized by its stable imine group, which allows it to participate in various chemical reactions. While its applications are well documented in organic synthesis and industrial chemistry, research on its biological activity remains limited.
- Molecular Formula : CHN
- Molecular Weight : 141.26 g/mol
- Boiling Point : Approximately 164 °C
- State : Colorless liquid
The biological mechanisms involving this compound are not extensively documented. However, its reactivity suggests potential interactions with various biological molecules through:
- Chemical Reactions : The compound can hydrolyze tert-butyl chloride to produce tert-butanol and hydrogen chloride gas, indicating possible roles in biochemical pathways involving these compounds.
- Oxidation and Reduction : It can undergo oxidation to form nitriles or reduction to yield amines, suggesting versatility in forming biologically relevant intermediates.
Biological Activity Insights
Although specific studies on the biological interactions of this compound are scarce, its derivatives have been explored for potential biological activities. The following points summarize the current understanding:
- Enzyme Interactions : Similar compounds have shown interactions with enzymes by binding to active sites and inhibiting catalysis. This suggests that this compound may also exhibit similar enzyme-inhibitory properties.
- Chemical Pathways : The ability of this compound to hydrolyze certain substrates indicates that it may influence pathways involving organic synthesis and potentially affect metabolic processes.
Research Applications
This compound is utilized across various scientific fields:
- Organic Synthesis : It serves as a reagent in the formation of complex organic molecules and as a precursor for other chemical compounds.
- Biological Studies : Its derivatives are being explored for potential interactions with biomolecules that could lead to novel therapeutic applications.
- Industrial Use : The compound is employed in producing specialty chemicals and materials such as polymers and resins.
Comparative Analysis
A comparison with similar compounds highlights the unique aspects of this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,2-Dimethylpropanal | CHO | Aldehyde structure; used in organic synthesis. |
3-Pentanone | CHO | Ketone; versatile reagent in organic chemistry. |
2-Methyl-3-pentanone | CHO | Ketone; used as a solvent and intermediate. |
2-Hexanone | CHO | Ketone; used in industrial applications. |
The bulky structure of this compound enhances its stability and reactivity compared to simpler ketones or aldehydes. Its unique properties make it particularly valuable in synthetic chemistry.
Properties
IUPAC Name |
2,2,4,4-tetramethylpentan-3-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2,3)7(10)9(4,5)6/h10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMKYJMEMATQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=N)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373112 | |
Record name | 2,2,4,4-Tetramethyl-3-pentanone imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29097-52-7 | |
Record name | 2,2,4,4-Tetramethyl-3-pentanone imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4-Tetramethyl-3-pentanone Imine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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